molecular formula C18H16N4O2S B2528318 N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-50-4

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2528318
CAS No.: 888414-50-4
M. Wt: 352.41
InChI Key: ZSBBNKUVDBVOLF-UHFFFAOYSA-N
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Description

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylthio and amino groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and amino groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
  • N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
  • N-(4-amino-2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Uniqueness

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide stands out due to the presence of the benzylthio group, which imparts unique electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and receptor binding, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c19-15-14(20-16(23)13-9-5-2-6-10-13)17(24)22-18(21-15)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,23)(H3,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBBNKUVDBVOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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